5-bromo-N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN4O2S/c1-10-8-16(22-17(25)14-6-7-15(19)26-14)24(23-10)18-21-13(9-27-18)11-2-4-12(20)5-3-11/h2-9H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYVNUVEAVKQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)Br)C3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-bromo-N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a complex organic molecule that integrates various pharmacologically relevant moieties, including thiazole, pyrazole, and furan. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications based on existing research findings.
The structure of the compound features a thiazole ring , which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications. The incorporation of the pyrazole and furan moieties enhances its pharmacological profile. The thiazole component is believed to play a crucial role in the cytotoxic activity against various cancer cell lines, while the pyrazole derivative may contribute to its anti-inflammatory properties.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
Anticancer Activity
Research indicates that thiazole-containing compounds exhibit significant anticancer properties. For instance:
- A study showed that derivatives of thiazole demonstrate cytotoxic effects against cancer cell lines such as Jurkat and A-431, with IC50 values indicating potent activity (less than 10 µM) .
- The presence of electron-donating groups on the phenyl ring enhances the anticancer activity, suggesting that structural modifications can lead to improved efficacy .
Antimicrobial Activity
Compounds similar to the one have shown promising results against Mycobacterium tuberculosis (Mtb):
- A related study demonstrated that certain pyrazole derivatives exhibit bactericidal activity against replicating Mtb with MIC values below 0.5 µM .
- The unique structural features of these compounds may offer novel modes of action, making them potential candidates for tuberculosis treatment .
Anti-inflammatory Properties
Thiazole derivatives are also noted for their anti-inflammatory capabilities:
- Compounds with similar structures have been reported to inhibit inflammatory pathways, contributing to their therapeutic potential in treating conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of related compounds:
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of specific functional groups:
- The presence of halogen substitutions (e.g., bromine or chlorine) on aromatic rings is crucial for enhancing biological activity.
- Modifications on the thiazole and pyrazole rings can lead to improved selectivity and potency against targeted diseases.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazoles are known to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that similar compounds can effectively target specific pathways involved in tumor growth, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens. Thiazole derivatives have been documented to possess broad-spectrum antibacterial and antifungal effects. A case study highlighted the efficacy of thiazole-based compounds in inhibiting the growth of resistant bacterial strains, suggesting that 5-bromo-N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide could be explored for developing new antimicrobial therapies .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of thiazole derivatives suggest that they may play a role in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate neuroinflammation and oxidative stress pathways is of particular interest, as these are critical factors in neurodegeneration .
Agricultural Science
Pesticidal Applications
The structural characteristics of this compound make it a candidate for agricultural applications as a pesticide. Compounds with similar frameworks have been shown to possess insecticidal properties, targeting key metabolic pathways in pests while being less toxic to non-target organisms .
Material Science
Polymer Chemistry
In material science, the incorporation of thiazole and pyrazole derivatives into polymer matrices has been explored for enhancing material properties, such as thermal stability and mechanical strength. The compound's unique chemical structure allows for functionalization that can lead to improved performance in various applications, including coatings and composites .
- Anticancer Study : A series of experiments conducted on human cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. The study reported a significant reduction in tumor growth in vivo models treated with this compound .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a new therapeutic agent against resistant infections .
- Neuroprotection Research : A recent study investigated the effects of thiazole derivatives on neuroinflammation in animal models of Alzheimer's disease, revealing reduced levels of inflammatory markers and improved cognitive function following treatment with compounds similar to this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include pyrazole-thiazole hybrids and brominated/chlorinated heterocycles. Notable examples:
Key Observations:
- Heterocyclic Diversity: The furan ring in the target compound may offer distinct electronic properties compared to thiophene () or triazole () analogues, influencing solubility and metabolic stability .
- Steric Effects: Methyl groups on pyrazole (target compound) or thiazole () could modulate steric hindrance, affecting receptor interactions .
Physicochemical Properties
- Melting Points: Analogues with chlorophenyl groups (e.g., 3b, mp 171–172°C) exhibit higher melting points than non-aromatic derivatives, indicating stronger intermolecular forces .
- Solubility: The furan ring in the target compound may enhance aqueous solubility relative to purely aromatic systems (e.g., ’s thiophene derivative) .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-bromo-N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Formation of the pyrazole-thiazole core via nucleophilic substitution or cyclocondensation .
- Amidation : Introduction of the furan-2-carboxamide group using carbodiimide coupling agents (e.g., DCC or EDC) under anhydrous conditions .
- Purification : Column chromatography or recrystallization to isolate the final product (≥95% purity) .
Key Reaction Parameters:
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 60–80 | DMF | K₂CO₃ | 65–75 |
| 2 | 25–30 (RT) | THF | EDC/HOBt | 50–60 |
Q. Critical Considerations :
- Moisture-sensitive steps require inert atmospheres (N₂/Ar) .
- Monitor intermediates via TLC or HPLC to ensure reaction progression .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regiochemistry (e.g., pyrazole C-3 methyl group at δ ~2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₃BrClN₄O₂S) .
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects in the thiazole-pyrazole system .
Q. Purity Assessment :
- HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
Q. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values ≤10 µM indicating potency .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (SGF) for pharmacokinetic profiling .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
Methodological Answer:
- Dose-Response Reproducibility : Validate assays in triplicate with standardized protocols (e.g., ATP concentration in kinase assays) .
- Metabolite Interference : Use LC-MS/MS to identify degradation products or active metabolites influencing results .
- Structural Analog Comparison : Benchmark against derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substituents) to isolate SAR trends .
Q. What computational strategies predict target binding modes and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR TK domain) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust binding) .
- Pharmacophore Mapping : Identify critical H-bond acceptors (furan carbonyl) and hydrophobic contacts (chlorophenyl group) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with:
- Varied halogens (Br → Cl, F) at the furan position .
- Methyl group substitution (C-3 pyrazole → ethyl or isopropyl) .
- Biological Evaluation : Compare IC₅₀ values across analogs to identify critical substituents (e.g., bromine enhances kinase inhibition by 2-fold) .
Q. Example SAR Table :
| Analog | R₁ (Furan) | R₂ (Pyrazole) | IC₅₀ (EGFR, µM) |
|---|---|---|---|
| 1 | Br | CH₃ | 0.45 |
| 2 | Cl | CH₃ | 1.20 |
| 3 | Br | C₂H₅ | 0.80 |
Q. What strategies mitigate stability issues in physiological conditions?
Methodological Answer:
- pH Adjustment : Formulate with buffering agents (e.g., citrate, pH 5.0) to reduce hydrolysis of the carboxamide group .
- Prodrug Design : Introduce ester moieties to enhance solubility and delay metabolic degradation .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
Q. How to evaluate synergistic effects with existing therapeutics?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
